molecular formula C22H16BrFN4O3 B2767385 N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251564-76-7

N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2767385
CAS RN: 1251564-76-7
M. Wt: 483.297
InChI Key: FSXOMUXMFPKEJR-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O3 and its molecular weight is 483.297. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a broad panel of bacterial and fungal strains. The compounds containing fluorine atoms have shown significant potency, highlighting the role of fluorine in enhancing antimicrobial properties (Parikh & Joshi, 2014). Similarly, other research synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and found them to exhibit variable antimicrobial activity against selected microbial species, with certain compounds showing potent activity (Gul et al., 2017).

Anticancer Activities

Compounds related to the mentioned chemical have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and shown to inhibit cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma (Fallah-Tafti et al., 2011).

Enzyme Inhibition and Biological Screening

The compounds in this class have also been investigated for their enzyme inhibition capabilities and general biological activity. For example, studies on the synthesis, antimicrobial activity, and quantum calculations of novel sulphonamide derivatives have contributed to understanding the reactivity of these compounds and their potential as antimicrobial agents (Fahim & Ismael, 2019).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs have been explored to understand their electronic properties and potential applications in photovoltaic efficiency modeling. These studies provide insights into the compounds' light-harvesting efficiency and non-linear optical activity, suggesting applications beyond biological activity (Mary et al., 2020).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c1-13-4-9-18(17(23)11-13)25-19(29)12-28-10-2-3-16(22(28)30)21-26-20(27-31-21)14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOMUXMFPKEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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